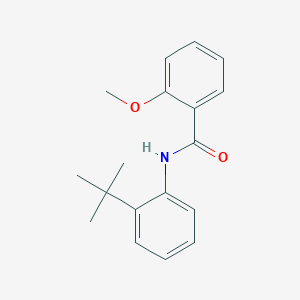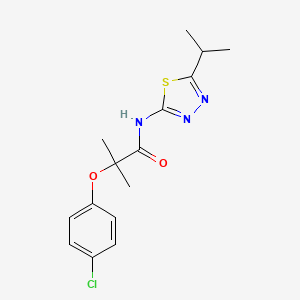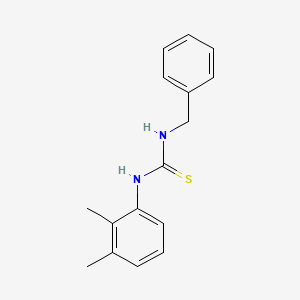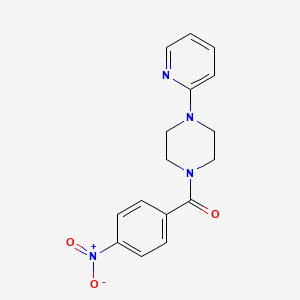
N-(2-tert-butylphenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-2-methoxybenzamide, also known as TBMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. This compound is a small molecule that can be synthesized using various methods, and its properties make it suitable for use in a wide range of biological and biochemical experiments. In
作用机制
N-(2-tert-butylphenyl)-2-methoxybenzamide acts as a modulator of ion channels by binding to specific sites on the channel protein and altering its activity. The exact mechanism of action of this compound is not fully understood, but it is believed to interact with the extracellular domain of the ion channel protein and alter its conformation. This results in changes in the ion channel's gating properties, leading to altered ion flux across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the ion channel being modulated. For example, this compound has been shown to inhibit TRPV1-mediated calcium influx in sensory neurons, leading to reduced pain sensation. It has also been shown to inhibit ASIC1a-mediated acidosis-induced neuronal death, suggesting a potential therapeutic role in neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, although further research is needed to determine its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of N-(2-tert-butylphenyl)-2-methoxybenzamide as a research tool is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of this compound is its specificity for certain ion channels, which may limit its usefulness in certain experimental contexts. Furthermore, the exact mechanism of action of this compound is not fully understood, which may limit its potential as a research tool.
未来方向
There are several potential future directions for research involving N-(2-tert-butylphenyl)-2-methoxybenzamide. One area of interest is the development of more specific modulators of ion channels, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various ion channels. Finally, there is potential for the development of this compound derivatives with improved pharmacokinetic properties and greater efficacy as research tools or therapeutic agents.
合成方法
N-(2-tert-butylphenyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 2-tert-butylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the use of other coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
科学研究应用
N-(2-tert-butylphenyl)-2-methoxybenzamide has been used as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid type 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). This compound has also been used to study the role of these ion channels in pain sensation, neurodegenerative diseases, and cancer.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-6-7-11-15(14)19-17(20)13-9-5-8-12-16(13)21-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORARYYOBRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)
![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)



![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)


![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)


